![molecular formula C9H8N2O B1610054 4-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 6794-69-0](/img/structure/B1610054.png)
4-phenyl-1,3-dihydro-2H-imidazol-2-one
Overview
Description
4-Phenyl-1,3-dihydro-2H-imidazol-2-one is an organic compound and a derivative of imidazole. It is widely used in the synthesis of organic compounds and has a wide range of applications in scientific research. It is a versatile compound that can be used in various laboratory experiments and has been widely studied for its various applications.
Scientific Research Applications
Green Synthesis and Photocatalysis
4-Phenyl-1,3-dihydro-2H-imidazol-2-one derivatives have been utilized in green synthesis processes. A study demonstrated the use of these derivatives in a microwave-assisted, solvent-free, cyclo-condensation reaction, highlighting their role in eco-friendly and efficient synthesis methods. The research emphasized their potential in environmental applications, particularly as high-performance photocatalysts (Taheri & Jawhar, 2022).
Vapor Pressure and Vaporization Enthalpies
Research on phenyl substituted imidazoles, which includes this compound, has focused on their thermochemical properties. This includes the measurement of absolute vapor pressures and standard enthalpies of vaporization. These properties are crucial for understanding the molecule's behavior in various applications, especially in fields requiring precise control of physical and chemical properties (Emel’yanenko et al., 2017).
Corrosion Inhibition
The use of imidazole-based molecules, including derivatives of this compound, has been explored for corrosion inhibition. Studies have shown that these compounds are effective in protecting materials like carbon steel in acidic environments. This is significant for industries where material longevity and resistance to corrosive substances are critical (Costa et al., 2021).
Synthesis and Molecular Structure Analysis
Research has also been conducted on the synthesis and crystal structure determination of various derivatives of this compound. Such studies contribute to a deeper understanding of the molecular structure, which is essential for tailoring the compound for specific applications in pharmaceuticals and material science (Sharma et al., 2017).
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, indicating that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they can be influenced by the polarity of their environment .
properties
IUPAC Name |
4-phenyl-1,3-dihydroimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCLXFPLJNDBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453755 | |
Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6794-69-0 | |
Record name | 4-Phenyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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